molecular formula C21H18N2O B3941993 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide

3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide

Cat. No. B3941993
M. Wt: 314.4 g/mol
InChI Key: KBMJVQIBDHOTTQ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN is a small molecule that belongs to the class of acrylamide derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate gene expression. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has also been found to exhibit antifungal activity against several fungal strains. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been shown to induce the expression of several tumor suppressor genes and inhibit the expression of oncogenes.

Advantages and Limitations for Lab Experiments

3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to exhibit potent anticancer and anti-inflammatory activities at low concentrations. However, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has some limitations for lab experiments. It is relatively unstable in solution and requires careful handling. Moreover, the mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, which makes it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for the research on 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide. One direction is to investigate the potential therapeutic applications of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide in various diseases, including cancer and inflammation. Moreover, the mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide needs to be further elucidated to design more effective experiments to investigate its effects. Another direction is to design and synthesize analogs of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide to improve its potency and selectivity. Finally, the development of new methods for the synthesis and purification of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. The mechanism of action of 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments, including its easy synthesis and potent activities at low concentrations. However, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has some limitations, including its instability in solution and the need for further elucidation of its mechanism of action. Several future directions for the research on 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide include investigating its potential therapeutic applications, designing and synthesizing analogs, and developing new methods for its synthesis and purification.

Scientific Research Applications

3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the production of inflammatory cytokines and reduce the inflammation response in several animal models.

properties

IUPAC Name

(E)-3-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21(23-16-18-5-4-14-22-15-18)13-10-17-8-11-20(12-9-17)19-6-2-1-3-7-19/h1-15H,16H2,(H,23,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMJVQIBDHOTTQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(4-biphenylyl)-N-(3-pyridinylmethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.